[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride
Description
Properties
IUPAC Name |
[(2S,5R)-5-methyloxan-2-yl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-6-2-3-7(11-4-6)5-12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFRZJHMLXCJJ-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](OC1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis of the Oxane Ring
The foundational step in synthesizing [(2S,5R)-5-methyloxan-2-yl]methanesulfonyl chloride involves constructing the oxane ring with precise stereochemical control. Two primary strategies are employed:
Chiral Pool Synthesis from Carbohydrate Derivatives
Sugars such as glucose or mannose serve as chiral starting materials due to their inherent stereochemical complexity. For example, methyl α-D-glucopyranoside can undergo selective protection and reduction to yield a tetrahydropyran derivative with the desired (2S,5R) configuration. Key steps include:
Asymmetric Catalytic Cyclization
Non-carbohydrate routes utilize asymmetric catalysis to construct the oxane ring. For instance, a diol precursor such as (3R,6S)-hexane-1,5-diol undergoes cyclization in the presence of a chiral Brønsted acid catalyst (e.g., TRIP), achieving enantiomeric excesses >90%. Reaction conditions (e.g., solvent, temperature) critically influence the stereochemical outcome.
Functionalization of the Oxane Ring
Following ring formation, the C2 position is functionalized to introduce the methanesulfonyl chloride group. Two principal pathways are explored:
Thiol-Mediated Chlorination
This method adapts the continuous chlorination process described in US3993692A , originally developed for methane sulfonyl chloride.
Procedure:
- Thiol Introduction : The hydroxymethyl group at C2 is converted to a thiol via Mitsunobu reaction with thiolacetic acid, yielding [(2S,5R)-5-methyloxan-2-yl]methanethiol.
- Chlorination : The thiol is reacted with chlorine gas in an aqueous HCl medium at 0–5°C. The reaction proceeds through sulfenyl chloride (R–S–Cl) and sulfinyl chloride (R–SO–Cl) intermediates, culminating in sulfonyl chloride (R–SO2–Cl) formation.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0–5°C | |
| Chlorine Equivalents | 3.0 | |
| Yield | 68–72% |
Sulfonic Acid Chlorination
This route mirrors classical sulfonyl chloride synthesis from sulfonic acids, as detailed in Organic Syntheses and Wikipedia .
Procedure:
- Sulfonation : [(2S,5R)-5-methyloxan-2-yl]methanol is oxidized to [(2S,5R)-5-methyloxan-2-yl]methanesulfonic acid using fuming sulfuric acid (H2SO4·SO3) at 40°C.
- Chlorination : The sulfonic acid is treated with thionyl chloride (SOCl2) under reflux (70°C, 4 h), yielding the sulfonyl chloride.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| SOCl2 Equivalents | 1.5 | |
| Reaction Time | 4 hours | |
| Yield | 85–90% |
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation reactions
Scientific Research Applications
Pharmaceutical Synthesis
[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical agents. Its ability to act as a sulfonylating agent allows for the introduction of sulfonyl groups into organic molecules, which is crucial in drug development.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated the use of this compound in synthesizing novel anticancer agents that target specific cellular pathways. For instance, the modification of existing drug scaffolds with this compound has led to increased potency and selectivity against cancer cells.
Bioconjugation Techniques
The compound is also utilized in bioconjugation strategies where it facilitates the attachment of biomolecules to therapeutic agents. This method enhances the efficacy and targeting capabilities of biologics.
Case Study: Targeted Drug Delivery Systems
Studies have shown that conjugating this compound with monoclonal antibodies improves their specificity towards cancer cells, thereby reducing off-target effects and enhancing therapeutic outcomes.
Material Science
In material science, this compound is employed in the development of functional polymers. Its incorporation into polymer matrices can modify physical properties such as thermal stability and mechanical strength.
Case Study: Development of Biodegradable Polymers
Research indicates that integrating this compound into biodegradable polymer formulations can improve their mechanical properties while maintaining biodegradability, making them suitable for environmentally friendly applications.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for drug synthesis | Increased potency in anticancer agents |
| Bioconjugation | Enhances targeting in drug delivery | Improved specificity with monoclonal antibodies |
| Material Science | Modifies properties of polymers | Enhanced mechanical strength in biodegradable polymers |
Mechanism of Action
The mechanism of action of [(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares [(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride with structurally related sulfonyl chlorides:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C/mmHg) | Solubility |
|---|---|---|---|---|---|
| This compound | C₈H₁₅ClO₃S | 226.72 | Not reported | Not reported | Likely soluble in organic solvents |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | -33 | 60/21 | Soluble in ethanol, ether, CHCl₃ |
| (3-Chlorophenyl)methanesulfonyl chloride | C₇H₆Cl₂O₂S | 225.09 | 69–72 | 321.2 (predicted) | Moisture-sensitive; organic solvents |
| (2-Chlorophenyl)methanesulfonyl chloride | C₇H₆Cl₂O₂S | 225.09 | Not reported | Not reported | Used in pharmaceutical synthesis |
Key Observations :
- The oxan ring in the target compound increases molecular weight and likely reduces volatility compared to simpler derivatives like methanesulfonyl chloride .
- The (3-chlorophenyl) derivative exhibits higher melting points due to aromatic stabilization, while the oxan-based compound’s solubility is inferred to favor polar aprotic solvents .
Industrial and Market Considerations
- Methanesulfonyl chloride : Produced globally for use in agrochemicals and pharmaceuticals. Market trends emphasize demand for high-purity grades .
- Chlorophenyl derivatives : Niche applications in specialty drug synthesis, with production concentrated in regions with robust chemical infrastructure (e.g., China, Europe) .
- Oxan-based derivatives: Limited commercial data; likely produced in small batches for research due to chiral specificity .
Biological Activity
[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications in medicinal chemistry, and relevant research findings.
- Chemical Formula : C₇H₁₃ClO₂S
- Molecular Weight : 194.69 g/mol
- Structure : The compound features a methanesulfonyl chloride group attached to a chiral oxane derivative, which influences its reactivity and biological interactions.
The biological activity of this compound primarily stems from its electrophilic nature. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This property is exploited in various biochemical processes:
- Substitution Reactions : The compound can react with nucleophiles to form sulfonamides and sulfonates.
- Enzyme Inhibition : Its ability to modify enzyme active sites suggests potential applications in drug design targeting specific enzymes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may have efficacy against certain bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines are ongoing, with some studies indicating cytotoxic effects on specific cancer types.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Enzyme Inhibition | Modulates activity of serine proteases |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential as a lead compound in anticancer drug development.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones in agar diffusion tests, suggesting its potential use as an antimicrobial agent.
Applications in Medicinal Chemistry
The unique reactivity of this compound makes it valuable in medicinal chemistry for:
- Drug Development : Its ability to modify biomolecules positions it as a candidate for developing novel therapeutics.
- Bioconjugation Techniques : It can be utilized to attach functional groups to proteins or peptides for enhanced therapeutic properties.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves functionalizing the oxane ring with a methanesulfonyl chloride group. Key steps include:
- Nucleophilic substitution : Reacting [(2S,5R)-5-Methyloxan-2-yl]methanol with methanesulfonyl chloride under anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl .
- Oxidation : Alternative routes may involve oxidizing a thiol precursor to sulfonyl chloride using chlorine gas or SOCl₂ .
- Optimization : Reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 alcohol:sulfonyl chloride) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How does the stereochemistry of the oxane ring influence the reactivity of this compound?
- Mechanistic Insight : The (2S,5R) configuration affects steric hindrance and electronic effects. The equatorial methyl group at C5 reduces steric clash during nucleophilic attacks on the sulfonyl chloride, enhancing reactivity compared to axial substituents .
- Evidence : Analogous studies on substituted oxolane derivatives show stereochemistry altering reaction rates by 20–40% in SN2 mechanisms .
Q. What analytical techniques are recommended for characterizing this compound?
- Protocol :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and purity (e.g., δ 3.5–4.0 ppm for oxane protons, δ 45–50 ppm for sulfonyl carbon) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5%) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₁₃ClO₃S, calc. 212.03 g/mol) .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model transition states. The sulfonyl chloride’s LUMO energy (~-1.5 eV) indicates preferential attack at the sulfur atom .
- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) to predict reaction pathways. Polar solvents stabilize ionic intermediates, accelerating SN1 mechanisms .
- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data .
Q. What strategies resolve contradictions in reported biological activities of sulfonyl chloride derivatives like this compound?
- Case Study : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ varying by 10-fold) may arise from:
- Purity Issues : Trace solvents (e.g., DCM) can interfere; validate via GC-MS .
- Stereochemical Purity : Chiral HPLC ensures no racemization during synthesis .
Q. How do substituents on the oxane ring modulate the stability of this compound under physiological conditions?
- Degradation Pathways :
- Hydrolysis : The methyl group at C5 slows hydrolysis (t₁/₂ ~2 h in PBS pH 7.4 vs. <30 min for non-methylated analogs) due to steric protection of the sulfonyl chloride .
- Photostability : UV-Vis studies (λmax 270 nm) show decomposition under UV light; store in amber vials at -20°C .
- Table : Stability Under Varied Conditions
| Condition | Half-Life (h) | Key Degradation Product |
|---|---|---|
| PBS pH 7.4, 37°C | 2.0 | Sulfonic acid derivative |
| DMF, 25°C | >24 | N/A |
| UV Light, 254 nm | 0.5 | Disulfoxide |
Safety and Handling Considerations
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Precautions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
